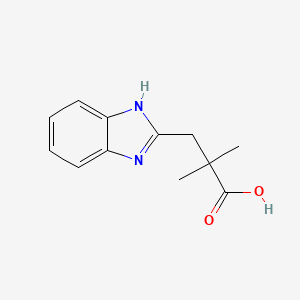
3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Complex Formation
The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has been extensively reviewed, highlighting the preparation, properties, and applications of these compounds in various fields, including their electrochemical and biological activities (Boča, Jameson, & Linert, 2011). This review suggests potential areas for further investigation, particularly in the analogues of the mentioned compound, which could lead to new insights and applications in scientific research.
Pharmacological Activities
Benzothiazole derivatives, including structures related to 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid, have been identified as possessing a wide array of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, which make these compounds promising candidates for drug development and therapeutic applications (Bhat & Belagali, 2020). The structural activity relationship (SAR) of benzothiazole derivatives is crucial for understanding and enhancing their biological efficacy.
Antioxidant and Anti-inflammatory Agents
Research has focused on synthesizing benzofused thiazole derivatives to explore their antioxidant and anti-inflammatory properties. These studies have demonstrated that certain benzofused thiazole derivatives exhibit significant anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents for managing oxidative stress and inflammation-related conditions (Raut et al., 2020).
Therapeutic Potential and Drug Development
The therapeutic potential of benzothiazoles, including their role in treating various diseases and disorders, has been the subject of patent reviews and expert opinions. These reviews highlight the significance of benzothiazole derivatives in medicinal chemistry, emphasizing their applications in developing treatments for cancer, microbial infections, and other health conditions (Kamal, Hussaini, & Malik, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-[3-(1h-benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide, have been shown to target aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
It is likely that it interacts with its targets to induce changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid .
Orientations Futures
Benzodiazole and its derivatives have been studied for their potential in various applications, including as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The future directions for “3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid” specifically are not available in the sources I found.
Analyse Biochimique
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models have not been reported . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYXRINXOHSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)
![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

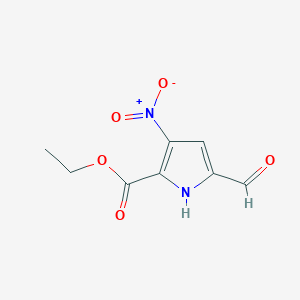
![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
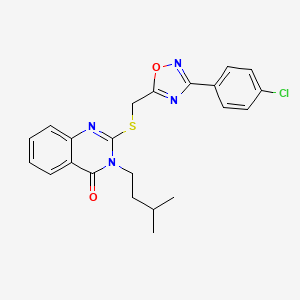
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)
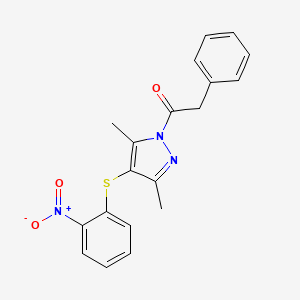
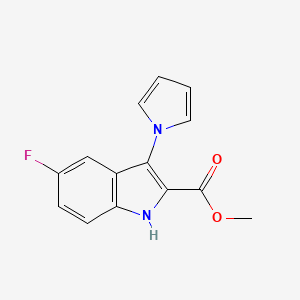

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)
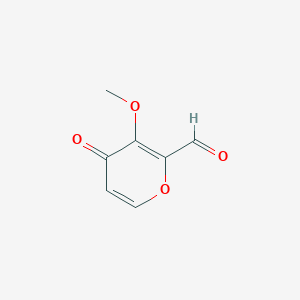
![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)
